Enhanced Oral Bioavailability and Half-Life in Thiazolone-Derived S-Nitrosoglutathione Reductase Inhibitors
In a patent disclosing thiazolone derivatives of the S-nitrosoglutathione reductase (GSNOR) inhibitor N6022, the compound of the present invention, which incorporates the 4-(trifluoromethyl)-2(3H)-thiazolone core, exhibited good oral bioavailability and a longer half-life period compared to the parent compound N6022 [1]. This improvement was demonstrated in vivo, where oral administration significantly promoted angiogenesis and blood flow recovery in ischemic limbs of diabetic mice [1].
| Evidence Dimension | Oral Bioavailability & Half-Life |
|---|---|
| Target Compound Data | Good oral bioavailability; longer half-life period (exact value not disclosed in abstract) |
| Comparator Or Baseline | N6022 (GSNOR inhibitor) |
| Quantified Difference | Significantly improved oral bioavailability and extended half-life relative to N6022 |
| Conditions | In vivo diabetic mouse model of hindlimb ischemia |
Why This Matters
Improved oral bioavailability and extended half-life directly translate to lower dosing frequency and enhanced in vivo efficacy, key differentiators for preclinical development in metabolic disease indications.
- [1] Nanjing Medical University. (2023). Thiazolone derivative of N6022 and pharmaceutical use thereof. U.S. Patent Application Publication. View Source
